molecular formula C15H9Cl3O B3070444 (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 1003451-95-3

(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3070444
CAS No.: 1003451-95-3
M. Wt: 311.6 g/mol
InChI Key: NSPVYYOXLHKNCE-VMPITWQZSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a synthetic chalcone derivative supplied for research purposes. This compound features a 1,3-diaryl-2-propen-1-one skeleton, a core structure recognized as a main pharmacophore for chalcones . It is provided with a defined E-configuration about the central C=C bond . Chalcones are considered privileged structures in medicinal chemistry due to their relative ease of synthesis and modification, reflecting their production in nature . They function as Michael acceptors, capable of forming covalent bonds with biological nucleophiles such as cysteine sulfhydryl groups on proteins, which is a key mechanism through which many chalcones exhibit their biological activities . In cancer research, synthetic chalcone derivatives have demonstrated significant potential by targeting key players in oncogenesis. Their research applications include, but are not limited to, the inhibition of tubulin polymerization, leading to cell cycle arrest , and the inhibition of topoisomerase II activity, causing DNA double-strand breaks . The compound is offered with high purity to ensure consistent and reliable research outcomes. This product is strictly for research use in laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-11-6-7-14(18)12(9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPVYYOXLHKNCE-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction is central to synthesizing the compound. A base-catalyzed condensation between 2-chlorobenzaldehyde and 1-(2,5-dichlorophenyl)ethanone forms the α,β-unsaturated ketone backbone:

text
2-Chlorobenzaldehyde + 1-(2,5-Dichlorophenyl)ethanone → (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one + H₂O

Conditions : Methanol solvent, NaOH catalyst, room temperature, 4-hour reaction time. Yield: ~85–92% .

Nucleophilic Additions

The α,β-unsaturated carbonyl system undergoes Michael additions. For example:

  • Grignard Reagents : Add to the β-carbon, forming tertiary alcohols.

  • Thiols : Yield thioether derivatives via conjugate addition .

Cycloadditions

  • Diels-Alder Reactions : The enone acts as a dienophile, reacting with dienes (e.g., cyclopentadiene) to form six-membered rings.

  • 1,3-Dipolar Cycloadditions : Reacts with nitrones to generate isoxazolidine derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group substitutions. For example:

text
This compound + Arylboronic Acid → Biaryl-substituted enone

Catalyst : Pd(PPh₃)₄; Yield : 70–80% .

Comparative Reactivity of Structural Analogs

Compound NameSubstituentsKey ReactivityYield (%)Reference
(E)-1-(2,5-Dichlorothiophen-3-yl)enone2,5-DichlorothiopheneEnhanced electrophilicity due to S atom87
(E)-3-(4-Chlorophenyl)enone4-ChlorophenylFaster Diels-Alder kinetics92
(E)-1-(Naphthalen-2-yl)enoneNaphthyl groupStabilized π-stacking in crystals81

Key Trends :

  • Electron-withdrawing groups (e.g., Cl) increase electrophilicity, accelerating nucleophilic additions.

  • Bulky aryl groups (e.g., biphenyl) reduce reaction rates due to steric hindrance .

Electronic Effects

  • The carbonyl group polarizes the C=C bond, making the β-carbon susceptible to nucleophilic attack.

  • Chlorine atoms on the phenyl rings withdraw electron density, further activating the enone system .

Steric Considerations

  • Ortho-substituted chlorines on the phenyl rings introduce steric hindrance, limiting access to the reactive sites in cross-coupling reactions .

Stability and Handling

  • Melting Point : 162–164°C (for naphthyl analog) .

  • Light Sensitivity : Degrades under UV light; store in amber vials.

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceutical and materials science applications. Further studies could explore its catalytic asymmetric transformations.

Scientific Research Applications

Biological Activities

Chalcones are known for their wide range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that chalcones exhibit significant antibacterial and antifungal activities. For instance, (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases .
  • Anti-inflammatory Effects : Research indicates that chalcones can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The specific compound has shown promise in reducing inflammation markers in vitro .

Cardiovascular Health

Chalcones have been investigated for their effects on cardiovascular health. They may stabilize vascular walls and exhibit vasodilatory effects, which could be beneficial in managing conditions like hypertension. The compound's ability to modulate vascular smooth muscle function is currently under research .

Cancer Treatment

The anticancer potential of chalcones has been a focal point in recent studies. This compound shows cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. This makes it a candidate for further development as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. A common method includes the reaction of 2-chlorobenzaldehyde with 1-(2,5-dichlorophenyl)ethanone in the presence of sodium hydroxide .

Case Studies

StudyFindings
Sanjeeva Murthy et al. (2019)Investigated the crystal structure using X-ray diffraction; highlighted the role of intramolecular interactions stabilizing the compound .
Ezhilarasi et al. (2015)Reported on the synthesis and biological evaluation of related chalcones, emphasizing their potential as therapeutic agents .
Butcher et al. (2007)Reviewed various chalcone derivatives with a focus on their anticancer properties; discussed the mechanisms through which these compounds exert their effects .

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one and its derivatives often involves interaction with cellular targets such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular functions, leading to the observed biological effects.

Comparison with Similar Compounds

Key structural features :

  • Enone bridge: The C=C–C(=O)–C moiety facilitates conjugation, stabilizing the molecule and enabling π-π stacking in crystal lattices.
  • Chlorine substituents : The 2-chlorophenyl and 2,5-dichlorophenyl groups introduce steric bulk and electron-withdrawing effects, affecting molecular planarity and intermolecular interactions .

Structural Comparison with Analogous Chalcones

Substituent Variations and Dihedral Angles

The substituents on aromatic rings significantly alter molecular geometry and packing. Comparisons with structurally similar chalcones are summarized in Table 1 :

Compound Name Substituents (R1, R2) Dihedral Angle (°) Key Reference
(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one R1 = 2-Cl; R2 = 2,5-Cl₂ 9.69
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one R1 = 2,4-Cl₂; R2 = Cl-thiophene 7.14–56.26
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one R1 = 4-F; R2 = H 7.14–56.26
(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one R1 = 2-Cl; R2 = Br-thiophene N/A
  • Dihedral angles: The target compound exhibits a dihedral angle of 9.69° between its aromatic rings, indicating moderate non-planarity due to steric repulsion between chlorine atoms . In contrast, fluorophenyl analogs show broader dihedral ranges (7.14°–56.26°), reflecting greater conformational flexibility .
  • Heterocyclic vs. phenyl rings : Replacement of a phenyl ring with thiophene (e.g., in ) reduces planarity and alters electronic properties, impacting crystal packing and bioactivity.

Crystallographic and Hirshfeld Surface Analysis

Hirshfeld surface analyses reveal differences in intermolecular interactions:

  • Chlorine interactions : The target compound exhibits Cl···Cl (3.34 Å) and Cl···H contacts (2.83 Å), contributing to dense crystal packing .
  • Fluorine analogs : Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one show F···H interactions (2.59 Å), which are weaker than Cl···Cl contacts, leading to less rigid lattices .

Antimicrobial and Antifungal Properties

Table 2 compares activities:

Compound MIC (μg/mL) Against C. krusei DPPH Scavenging (%) Reference
Target compound Not reported Not reported
(2E)-1-(Biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one (C9) 12.5 (Antibacterial) 78.5
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (9) 6.25 (Antifungal) N/A
  • Chlorophenyl vs. methoxyphenyl : Methoxy-substituted chalcones (e.g., C7 and C8 in ) show superior antioxidant activity (DPPH scavenging >80%) but weaker antimicrobial effects compared to chlorinated analogs.
  • Heterocyclic moieties : Thiophene- or pyrrole-containing chalcones (e.g., ) exhibit enhanced antifungal activity, likely due to improved membrane penetration.

Radioprotective and Enzyme Modulation

Chalcones like (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one reduce lipid peroxidation (TBARS levels) in E. coli under gamma radiation, with chlorinated derivatives showing moderate effects .

Biological Activity

The compound (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one , also known as a chalcone derivative, is notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of anticancer activity and other pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C13H8Cl3OC_{13}H_8Cl_3O with a melting point range of 352–363 K. The structure consists of two aromatic rings (2,5-dichlorophenyl and 2-chlorophenyl) linked through a prop-2-en-1-one moiety. The dihedral angle between the aromatic rings is approximately 9.69°, indicating a nearly planar structure conducive to π–π interactions, which are crucial for its biological activity .

Synthesis Methodology

The synthesis of this chalcone involves the condensation of 1-(2,5-dichlorothiophen-3-yl)ethanone with 2-chlorobenzaldehyde in the presence of a catalytic amount of NaOH in methanol. The reaction proceeds under vigorous stirring for about four hours, followed by recrystallization to obtain the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Chalcones exhibit significant cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Anticancer Activity

In a study assessing the biological activity against human non-small cell lung cancer (A549) cells, certain chalcone derivatives demonstrated IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil. Although specific data for this compound was not detailed in this study, the general trend indicates that similar compounds within this class possess substantial anticancer properties .

The biological activity of chalcones is attributed to several mechanisms:

  • Inhibition of Cell Growth : Chalcones disrupt key signaling pathways involved in cell cycle progression.
  • Induction of Apoptosis : They activate caspase-dependent pathways leading to programmed cell death.
  • Antioxidant Activity : Chalcones can scavenge reactive oxygen species (ROS), reducing oxidative stress within cells .

Other Pharmacological Activities

Chalcones are also recognized for various other biological activities:

  • Antimicrobial : Exhibiting activity against bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation through modulation of inflammatory mediators.
  • Antiviral : Showing efficacy against certain viral infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related chalcone derivatives.

Activity Description Reference
AnticancerInduces apoptosis in A549 cells; potential as an anticancer agent
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways
AntioxidantScavenges ROS, reducing oxidative stress

Q & A

Basic Research Questions

Q. How is (2E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one synthesized, and what methods confirm its structural integrity?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehyde derivatives under basic conditions. Structural confirmation involves:

  • Spectroscopic techniques : IR (C=O stretch ~1670 cm⁻¹), ¹H NMR (vinyl proton at δ ~7.5–8.0 ppm, doublet with J ≈ 15–16 Hz for trans-configuration) .
  • Single-crystal XRD : Provides bond lengths (e.g., C=O ~1.22 Å), angles (e.g., C-C=O ~120°), and confirms the E-configuration .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ observed at m/z 353.9534 for C₁₅H₉Cl₃O) .

Q. Why is the E-configuration predominant in this chalcone derivative, and how is it experimentally verified?

  • Methodology : The E-configuration is stabilized by conjugation between the carbonyl and vinyl groups. Verification methods include:

  • XRD analysis : Direct visualization of the planar geometry and dihedral angles (e.g., 178.5° between aromatic rings) .
  • UV-Vis spectroscopy : λmax ~350 nm correlates with extended conjugation in the E-isomer .
  • DFT calculations : Theoretical bond angles and energies align with experimental XRD data (RMSD < 0.05 Å) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,5-dichloro vs. 2,6-dichloro) influence crystallographic packing and intermolecular interactions?

  • Methodology : Compare crystal structures of analogs:

  • Packing diagrams : 2,5-Dichloro derivatives exhibit π-π stacking (3.8 Å interplanar distance) and C–Cl···Cl halogen bonding (3.4 Å), while 2,6-substitution disrupts symmetry, leading to weaker van der Waals interactions .
  • Space group variations : P1 (triclinic) vs. Pbca (orthorhombic) systems reflect substituent-driven lattice distortions .

Q. What computational strategies validate experimental data for this compound’s electronic properties?

  • Methodology :

  • DFT at B3LYP/6-311++G(d,p) : Calculates HOMO-LUMO gaps (~4.2 eV), electrophilicity index (~1.8 eV), and Mulliken charges (e.g., -0.32 e on carbonyl oxygen) .
  • TD-DFT : Predicts UV-Vis spectra (error < 5 nm vs. experimental λmax) .
  • Electrostatic potential maps : Highlight nucleophilic regions (chlorine substituents) for reactivity studies .

Q. How can crystallographic data resolve contradictions in reported bond angles or torsion angles across similar chalcones?

  • Methodology :

  • Statistical analysis : Compare mean bond angles (e.g., C–C=O: 120.5° ± 1.5° across 10 structures) .
  • Temperature-dependent studies : Lattice thermal motion (ADP analysis) at 100 K vs. 298 K accounts for angle variations (e.g., β angle shifts ~0.5°) .
  • Hirshfeld surface analysis : Quantifies intermolecular forces (e.g., Cl···H contacts contribute 12–18% to packing) .

Q. What experimental designs optimize antimicrobial activity while minimizing cytotoxicity in this compound?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position of the phenyl ring, enhancing microbial membrane disruption (MIC ~32 µg/mL vs. S. aureus) .
  • Cytotoxicity assays : Use MTT tests on HEK-293 cells (IC₅₀ > 100 µg/mL confirms selectivity) .
  • Synchrotron-based crystallography : Correlate halogen bonding patterns (Cl···O distances) with bioactivity .

Data Analysis and Contradictions

Q. How to address discrepancies in reported antimicrobial efficacy between similar chalcone derivatives?

  • Methodology :

  • Standardized protocols : Control solvent (DMSO ≤1% v/v), inoculum size (1×10⁶ CFU/mL), and incubation time (24 h) .
  • Molecular docking : Compare binding affinities to E. coli FabH enzyme (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for less active analogs) .

Q. Why do DFT-calculated dipole moments differ from experimental values in polar solvents?

  • Methodology :

  • Solvent modeling : Use PCM (Polarizable Continuum Model) at ε=78.5 (water) to adjust theoretical dipole moments (error reduced from 15% to 3%) .
  • Experimental validation : Dielectric constant measurements via capacitance bridges in anhydrous DMSO .

Tables of Key Data

Property Experimental Value Theoretical (DFT) Reference
C=O Bond Length (Å)1.2211.225
HOMO-LUMO Gap (eV)4.1 (UV-Vis)4.3
MIC (E. coli) (µg/mL)64N/A
Crystal Density (g/cm³)1.4481.432

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

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